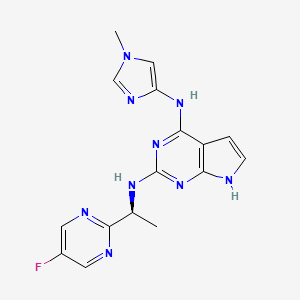
N',2-diphenylquinoline-4-carbohydrazide 8m
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,2-diphenylquinoline-4-carbohydrazide 8m is a synthetic organic compound known for its role as a potent antagonist of the neurokinin-3 receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders .
Preparation Methods
The synthesis of N’,2-diphenylquinoline-4-carbohydrazide 8m involves several stepsThis is followed by the incorporation of a fluorine atom at the 8-position to minimize unwanted affinity for certain receptors and the addition of a piperazine N-tert-butyl group for metabolic stability . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures .
Chemical Reactions Analysis
N’,2-diphenylquinoline-4-carbohydrazide 8m undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
N’,2-diphenylquinoline-4-carbohydrazide 8m has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: The compound is employed in research on neurokinin receptors and their role in various physiological processes.
Mechanism of Action
The mechanism of action of N’,2-diphenylquinoline-4-carbohydrazide 8m involves its binding to the neurokinin-3 receptor, thereby blocking the receptor’s activity. This antagonistic effect is achieved through the compound’s interaction with specific molecular targets and pathways within the central nervous system . The binding of the compound to the receptor prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects mediated by neurokinin-3 .
Comparison with Similar Compounds
N’,2-diphenylquinoline-4-carbohydrazide 8m is unique compared to other similar compounds due to its high selectivity and potency as a neurokinin-3 receptor antagonist. Similar compounds include:
2-Phenyl-4-quinolinecarboxamides: These compounds also act as neurokinin-3 receptor antagonists but may have different selectivity profiles and pharmacokinetic properties.
4-Quinolinecarboxamide derivatives: These derivatives share structural similarities with N’,2-diphenylquinoline-4-carbohydrazide 8m but may exhibit varying degrees of receptor affinity and metabolic stability.
Properties
Molecular Formula |
C33H36FN5O3 |
|---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
methyl N-[[3-[(4-tert-butylpiperazin-1-yl)methyl]-8-fluoro-2-phenylquinoline-4-carbonyl]amino]-N-phenylcarbamate |
InChI |
InChI=1S/C33H36FN5O3/c1-33(2,3)38-20-18-37(19-21-38)22-26-28(31(40)36-39(32(41)42-4)24-14-9-6-10-15-24)25-16-11-17-27(34)30(25)35-29(26)23-12-7-5-8-13-23/h5-17H,18-22H2,1-4H3,(H,36,40) |
InChI Key |
KQNYTTDHCMFOME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)CC2=C(N=C3C(=C2C(=O)NN(C4=CC=CC=C4)C(=O)OC)C=CC=C3F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)
![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)
![2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770808.png)
![[3H]pentazocine](/img/structure/B10770819.png)

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)
![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)


![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)
![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)
![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)
![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)
